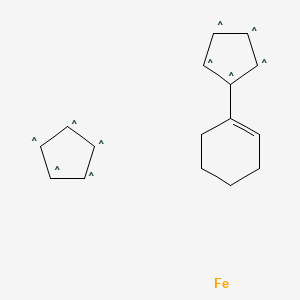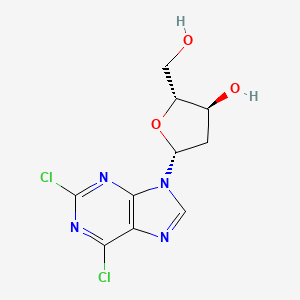
6-Chloro-2,3-difluoroaniline
Overview
Description
6-Chloro-2,3-difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It is used in the synthesis of various chemical products .
Synthesis Analysis
The synthesis of 2,6-difluoroaniline, a compound similar to 6-Chloro-2,3-difluoroaniline, has been described in a patent . The process involves the partial fluorine exchange of 1,2,3-trichlorobenzene to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination of the chloro substituents, and separation of the desired product from the isomeric 2,3-difluoroaniline . By incorporating a selective reduction into the process immediately after the partial fluorine exchange, the undesirable 2,3-difluorochlorobenzene is converted into valuable ortho-difluorobenzene and the 2,3-difluoroaniline isomer is avoided .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2,3-difluoroaniline can be found in various databases such as PubChem and ChemSpider . The molecular formula is C6H4ClF2N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2,3-difluoroaniline can be found in databases such as PubChem and ChemSpider . These include its molecular formula (C6H4ClF2N), average mass (163.553 Da), and monoisotopic mass (163.000031 Da) .
Scientific Research Applications
Synthesis and Biological Activity
6-Chloro-2,3-difluoroaniline serves as a precursor in the synthesis of various biologically active compounds. It is utilized in the preparation of aminoacetic acid difluoroanilides and their derivatives, which have been studied for their local anesthetic properties (Gataullin et al., 1999). The method involves the reaction of difluoroaniline with chloroacetyl chloride, followed by cyclopentenylation, indicating the role of 6-Chloro-2,3-difluoroaniline derivatives in medicinal chemistry.
Aromatic Fluorine Chemistry
The compound is pivotal in aromatic fluorine chemistry, where it is synthesized from various chlorinated benzenes through halogen exchange and reduction processes. Such methodologies are critical for preparing difluoroaniline and its derivatives, highlighting the compound's significance in chemical synthesis and the development of fluorinated aromatic compounds (Pews & Gall, 1991).
Material Science and Chemical Properties
6-Chloro-2,3-difluoroaniline and its derivatives are subjects of investigation for their structural and electronic properties. Studies utilizing spectroscopic methods and density functional theory (DFT) offer insights into the effect of fluorine substitution on aniline derivatives. Such research elucidates the reactive nature, spectral properties, and potential applications in materials science, including the investigation of nonlinear optical properties and reactivity characteristics (Kose, Bardak, & Atac, 2019).
Environmental and Industrial Applications
In the environmental sphere, derivatives of 6-Chloro-2,3-difluoroaniline, such as polyfluorinated ether sulfonates, have been identified as alternatives to harmful substances like PFOS. Their detection in municipal sewage sludge in China underscores the importance of understanding and controlling the environmental impact of fluorinated compounds (Ruan et al., 2015).
Safety and Hazards
Safety data sheets indicate that 6-Chloro-2,3-difluoroaniline may be harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Protective measures include using the substance only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
6-chloro-2,3-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLYPLRDZHWMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302766 | |
| Record name | 6-Chloro-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373920-77-4 | |
| Record name | 6-Chloro-2,3-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)




![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)


![(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1433165.png)
![3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide](/img/structure/B1433167.png)

![methyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1433169.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1433170.png)
